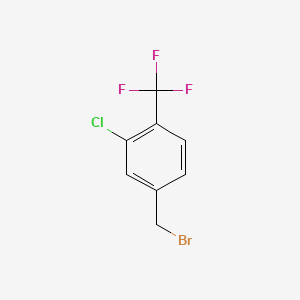

3-Chloro-4-(trifluoromethyl)benzyl bromide

Description

Significance of Trifluoromethylated and Chlorinated Aromatic Scaffolds in Chemical Research

Trifluoromethylated and chlorinated aromatic scaffolds are cornerstones of modern medicinal chemistry and materials science. The trifluoromethyl (-CF3) group is a particularly valued substituent due to its high electronegativity, metabolic stability, and lipophilicity. The introduction of a -CF3 group can enhance a drug candidate's binding affinity to its target, improve its metabolic profile, and increase its bioavailability.

Similarly, the presence of a chlorine atom on an aromatic ring can modulate a molecule's electronic properties and provide a handle for further chemical transformations through cross-coupling reactions. The combination of both chloro and trifluoromethyl groups on a benzene (B151609) ring creates a unique electronic environment, influencing the reactivity of other functional groups attached to the ring.

Overview of Benzyl (B1604629) Bromides as Synthetic Intermediates

Benzyl bromides are a class of organic compounds characterized by a bromomethyl group (-CH2Br) attached to a benzene ring. They are highly reactive and versatile synthetic intermediates, primarily used as benzylating agents. The carbon-bromine bond is relatively weak and polarized, making the benzylic carbon an excellent electrophile. This reactivity allows for the facile introduction of the benzyl group into a wide range of molecules through nucleophilic substitution reactions. Benzyl groups are often employed as protecting groups for alcohols, phenols, and carboxylic acids in multi-step syntheses due to their stability under various reaction conditions and their straightforward removal.

Academic Rationale for Research on 3-Chloro-4-(trifluoromethyl)benzyl bromide

The specific academic interest in this compound stems from the unique combination of its functional groups. The presence of a chlorine atom and a trifluoromethyl group on the benzene ring activates the benzylic position, enhancing its reactivity as an alkylating agent. The specific substitution pattern (chloro at position 3 and trifluoromethyl at position 4) creates a distinct electronic and steric environment that can be exploited in the design of new molecules with specific biological activities or material properties.

Researchers are interested in how this particular arrangement of substituents influences the compound's reactivity and the properties of the resulting products. Its use as a building block allows for the introduction of the 3-chloro-4-(trifluoromethyl)benzyl moiety into larger, more complex structures, enabling the exploration of new chemical space in drug discovery and materials science. The compound serves as a valuable tool for structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are made to optimize its desired properties.

Chemical and Physical Properties

Below is a table summarizing the key chemical identifiers and properties of this compound.

| Property | Value |

| CAS Number | 361393-92-2 sigmaaldrich.com |

| Molecular Formula | C8H5BrClF3 echemi.com |

| Molecular Weight | 273.48 g/mol echemi.com |

| IUPAC Name | 4-(bromomethyl)-2-chloro-1-(trifluoromethyl)benzene sigmaaldrich.com |

| Synonyms | 4-(Bromomethyl)-2-chlorobenzotrifluoride sigmaaldrich.com |

| Physical Form | Liquid sigmaaldrich.com |

| Purity | 98% sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-2-chloro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3/c9-4-5-1-2-6(7(10)3-5)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGNXDDQVUFCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Chloro 4 Trifluoromethyl Benzyl Bromide

Precursor Synthesis and Derivatization Approaches

The synthesis of 3-Chloro-4-(trifluoromethyl)benzyl bromide fundamentally relies on the availability of its precursor, 3-chloro-4-(trifluoromethyl)toluene. The strategic construction of this precursor is a critical first step, involving precise introduction of the chloro and trifluoromethyl substituents onto the toluene (B28343) framework.

Halogenation Techniques: Electrophilic and Radical Routes

The final and most crucial step in the synthesis of this compound is the benzylic bromination of the precursor, 3-chloro-4-(trifluoromethyl)toluene. This transformation is typically achieved through a free-radical chain reaction. acs.org

Radical Route: The most common method for benzylic bromination is a free-radical halogenation. chemistrysteps.com This reaction involves the substitution of a hydrogen atom on the methyl group (the benzylic position) with a bromine atom. The reaction is typically initiated by ultraviolet (UV) light, heat, or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. numberanalytics.com A common and effective brominating agent for this purpose is N-bromosuccinimide (NBS). The advantage of using NBS is that it provides a low, constant concentration of bromine, which helps to minimize side reactions, such as multiple brominations or aromatic ring bromination. chemistrysteps.com The mechanism proceeds via the formation of a resonance-stabilized benzylic radical, which is selectively formed due to the stabilizing effect of the adjacent aromatic ring. researchgate.netbrainly.com The presence of an electron-withdrawing group like trifluoromethyl (-CF3) on the aromatic ring can decrease the reaction rate compared to unsubstituted toluene. numberanalytics.com

Electrophilic Route: It is important to distinguish radical benzylic halogenation from electrophilic aromatic substitution. Electrophilic halogenation occurs when benzene (B151609) or its derivatives react with bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.com This pathway leads to the substitution of a hydrogen atom on the aromatic ring itself, rather than at the benzylic position. In the case of 3-chloro-4-(trifluoromethyl)toluene, an electrophilic bromination would result in bromine adding to the aromatic ring, yielding a different isomer entirely, not the desired benzyl (B1604629) bromide. Therefore, for the synthesis of this compound, conditions favoring the radical route are exclusively employed.

Functional Group Interconversions Leading to Benzyl Bromide Moiety

An alternative synthetic strategy to direct benzylic bromination involves functional group interconversion (FGI). imperial.ac.uk This approach starts from a precursor that already has an oxidized functional group at the benzylic position, such as a carboxylic acid or an aldehyde.

A plausible FGI route could begin with 3-chloro-4-(trifluoromethyl)benzoic acid. This acid can be reduced to the corresponding 3-chloro-4-(trifluoromethyl)benzyl alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting benzyl alcohol is then converted into the target benzyl bromide. This conversion is a standard FGI and can be accomplished using various reagents, including:

Phosphorus tribromide (PBr₃) fiveable.me

Thionyl chloride (SOCl₂) followed by a bromide salt (e.g., NaBr) organic-chemistry.org

A combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) vanderbilt.edu

This multi-step approach offers an alternative when the direct bromination of the toluene precursor proves to be low-yielding or produces inseparable impurities.

Optimization of Reaction Conditions and Yields

To maximize the efficiency and selectivity of the synthesis of this compound, careful optimization of reaction conditions is paramount. Key factors include the choice of catalytic system, solvent, and temperature.

Catalytic Systems in Bromination Processes

The choice of catalyst or initiator is crucial for controlling the benzylic bromination reaction.

Radical Initiators : As mentioned, AIBN and benzoyl peroxide are widely used to initiate the radical chain reaction by generating radicals upon thermal decomposition. numberanalytics.comnumberanalytics.com Photochemical initiation using UV light is also a common and effective method. researchgate.net

Lewis Acid Catalysis : Research has shown that Lewis acids can effectively catalyze benzylic bromination. For instance, zirconium(IV) chloride (ZrCl₄) has demonstrated high catalytic activity when used with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source. nih.govscientificupdate.com This system promotes the reaction via a radical generation pathway and can provide excellent yields of benzyl bromides under mild conditions, often avoiding the aromatic ring bromination that can occur with Brønsted acids. nih.gov

Below is a table comparing different catalytic systems for benzylic bromination.

Table 1: Comparison of Catalytic Systems in Benzylic Bromination| Catalytic System | Brominating Agent | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| AIBN / Benzoyl Peroxide | NBS, Br₂ | Thermal (reflux) | Common, well-established method. | numberanalytics.com, numberanalytics.com |

| UV Light (Photochemical) | NBS, Br₂ | Room temperature or elevated | Avoids chemical initiators, can be highly selective. | researchgate.net |

| Zirconium(IV) chloride (ZrCl₄) | DBDMH | Room temperature | High catalytic activity, mild conditions, high selectivity for benzylic position. | nih.gov |

Solvent Effects and Temperature Control in Benzylic Halogenation

The reaction medium and temperature profoundly influence the rate and selectivity of benzylic halogenation.

Solvent Effects : The solvent can affect the reaction by stabilizing or destabilizing the benzylic radical intermediate. numberanalytics.com Traditionally, non-polar, inert solvents like carbon tetrachloride (CCl₄) were preferred for Wohl-Ziegler brominations using NBS. researchgate.net However, due to its toxicity and environmental impact, CCl₄ has been largely replaced. More environmentally benign solvents are now favored. Acetonitrile, for example, has been shown to be an effective solvent for benzylic brominations, improving yields and reproducibility while avoiding chlorinated solvents. organic-chemistry.orgresearchgate.net Polar solvents can stabilize the radical intermediate, potentially leading to a faster reaction rate. numberanalytics.com

Temperature Control : Temperature is a critical parameter that must be carefully controlled. Increasing the reaction temperature generally increases the reaction rate but can have a detrimental effect on selectivity, potentially leading to over-bromination (formation of dibromide species) or other side reactions. numberanalytics.comnumberanalytics.com Finding the optimal temperature that balances a reasonable reaction rate with high selectivity for the desired monobrominated product is crucial for maximizing the yield. numberanalytics.com For exothermic processes, such as those involving in-situ bromine generation, precise temperature control is essential for safety and to prevent reaction runaways. researchgate.net

The following table summarizes the general effects of solvents and temperature.

Table 2: Influence of Reaction Parameters on Benzylic Halogenation| Parameter | Effect on Rate | Effect on Selectivity | Comment | Reference |

|---|---|---|---|---|

| Increasing Temperature | Increases | Decreases | Optimization is required to balance rate and selectivity. | numberanalytics.com |

| Polar Solvents | Increases | Variable | Can stabilize the radical intermediate. Acetonitrile is a common modern choice. | numberanalytics.com, researchgate.net |

| Non-Polar Solvents | Decreases | Generally Increases | Classic choice (e.g., CCl₄), but often avoided now for environmental reasons. | numberanalytics.com |

Green Chemistry Principles in Synthesis of Halogenated Benzyl Bromides

Modern synthetic chemistry places a strong emphasis on sustainability, and the synthesis of halogenated benzyl bromides is no exception. Several green chemistry principles are being applied to make these processes safer and more environmentally friendly.

A key focus has been the replacement of hazardous reagents and solvents. As noted, the use of toxic chlorinated solvents like CCl₄ is now largely avoided. researchgate.net Greener alternatives include acetonitrile, or even water in some specialized protocols. organic-chemistry.orgresearchgate.net

Another significant advancement is the use of continuous flow technology. Photochemical benzylic brominations performed in continuous flow reactors offer major advantages over traditional batch processes. rsc.org These systems allow for uniform irradiation, precise temperature control, and enhanced safety, especially when handling highly reactive intermediates. rsc.orgrsc.org

Furthermore, the in-situ generation of bromine is a greener approach that avoids the storage and handling of highly corrosive and toxic elemental bromine. researchgate.net One such method involves the reaction of sodium bromate (B103136) (NaBrO₃) with hydrobromic acid (HBr). rsc.org This can be integrated into a flow system, and the HBr by-product from the bromination reaction can be recycled, significantly improving the process mass intensity (PMI) and atom economy. rsc.orgrsc.org These intensified processes can achieve high throughput and conversions in very short residence times, representing a significant step towards a more sustainable synthesis of benzyl bromides. rsc.org

Sustainable Reagent Selection for Bromination

The benzylic bromination of 3-chloro-4-(trifluoromethyl)toluene is a critical step in the synthesis of the target compound. Traditional methods often rely on harsh reagents and environmentally persistent solvents. However, recent research has highlighted several greener alternatives that offer improved safety profiles and reduced environmental impact.

One of the most promising sustainable approaches involves the use of a hydrogen peroxide (H₂O₂) and hydrogen bromide (HBr) system, often enhanced by photocatalysis. bohrium.comnih.govresearchgate.netacs.org This method generates bromine radicals in situ, avoiding the direct handling of hazardous elemental bromine. The only byproduct of this reaction is water, making it an environmentally benign option. bohrium.com Research on various substituted toluenes, including those with electron-withdrawing groups, has demonstrated the efficacy of this system. For instance, the photocatalytic oxidative benzylic bromination of 2,6-dichlorotoluene (B125461) using H₂O₂ and HBr in a microchannel reactor achieved a high yield of 91.4% with a conversion rate of 98.1%. nih.govacs.org Given that 3-chloro-4-(trifluoromethyl)toluene is also an electron-deficient substrate, similar reactivity and high selectivity for monobromination at the benzylic position can be anticipated. The use of visible light, such as from an incandescent lamp, can further improve the efficiency of this radical bromination. nih.gov

Another sustainable alternative is the use of N-bromosuccinimide (NBS) in more environmentally friendly solvents. researchgate.net Historically, the Wohl-Ziegler reaction, which employs NBS for benzylic bromination, was conducted in hazardous chlorinated solvents like carbon tetrachloride (CCl₄). koreascience.kr Recent studies have shown that solvents like (trifluoromethyl)benzene or 1,2-dichlorobenzene (B45396) can be effective replacements, offering clean, rapid, and high-yielding reactions. researchgate.netkoreascience.kr For example, the benzylic bromination of methoxyimino-o-tolyl-acetic acid methyl ester using NBS in 1,2-dichlorobenzene resulted in a 92% yield, which was superior to the classic procedure in CCl₄. koreascience.kr This suggests that the synthesis of this compound could be successfully and more sustainably achieved using NBS in these alternative solvents.

Boron tribromide (BBr₃) has also been identified as a facile reagent for the benzylic bromination of various toluene derivatives, providing good yields under mild, room temperature conditions. bohrium.com This method's applicability to a range of substituted toluenes indicates its potential for the synthesis of this compound.

Table 1: Comparison of Sustainable Bromination Reagents for Benzylic Bromination

| Reagent System | Advantages | Disadvantages/Considerations | Relevant Findings |

| H₂O₂/HBr with Photocatalysis | - High atom economy (100% bromine utilization)- Water as the only byproduct- Avoids use of elemental bromine- Can be performed in aqueous media or greener solvents | - Requires a light source for initiation- Potential for explosion in batch reactors, mitigated by microreactors nih.govacs.org | - High yields (up to 91.4%) for electron-deficient toluenes nih.govacs.org- Effective with visible light activation nih.gov |

| N-Bromosuccinimide (NBS) | - Solid, stable, and safer to handle than liquid bromine- High selectivity for benzylic bromination | - Traditionally used in hazardous solvents (e.g., CCl₄)- Lower atom economy compared to H₂O₂/HBr | - Can be used in greener solvents like (trifluoromethyl)benzene and 1,2-dichlorobenzene with high yields researchgate.netkoreascience.kr |

| Boron Tribromide (BBr₃) | - Effective under mild, room temperature conditions- Good yields for various substituted toluenes | - Reagent is corrosive and moisture-sensitive | - Demonstrated facile bromination of a range of toluene derivatives bohrium.com |

Waste Minimization Strategies in Industrial Scale-up

The transition from laboratory-scale synthesis to industrial production necessitates a strong focus on waste minimization to ensure economic viability and environmental sustainability. For the manufacturing of this compound, several advanced strategies can be implemented.

Continuous Flow Processing

A significant advancement in chemical manufacturing is the adoption of continuous flow chemistry. This technology offers numerous advantages over traditional batch processing, particularly for hazardous reactions like bromination. Continuous flow reactors provide superior heat and mass transfer, which enhances reaction safety and often leads to higher yields and selectivity. rsc.orgacs.org For the synthesis of benzyl bromides, continuous flow systems can mitigate the risks associated with the handling of toxic reagents and the exothermic nature of the reaction. The use of microchannel reactors, a form of continuous flow technology, is particularly beneficial for photocatalytic processes, as it allows for uniform light distribution and minimizes the risk of explosions, as demonstrated in the synthesis of 2,6-dichlorobenzyl bromide. nih.govacs.org The development of continuous flow methods for the synthesis of related compounds, such as m-trifluoromethyl benzyl chloride, indicates the high potential for applying this technology to the industrial production of this compound.

Bromine Recycling

A major source of waste in bromination reactions is the generation of bromide-containing byproducts. Implementing a robust bromine recycling program is a cornerstone of sustainable industrial synthesis. In the pharmaceutical industry, companies like Syngenta have successfully implemented closed-loop bromine recycling with recovery yields as high as 97%. chimia.chdoaj.org These processes typically involve the collection of bromide from aqueous waste streams, followed by oxidation back to elemental bromine, which can then be reused in the synthesis. The recovery process itself can have a high yield, for instance, the Kubierschky installation for bromine recovery shows a 98.8% yield. chimia.ch By significantly reducing the need to purchase new bromine, these recycling programs offer substantial economic and environmental benefits. chimia.ch Similar bromine recovery systems, which involve stripping and purification steps, can be integrated into the manufacturing process of this compound to drastically reduce waste. cpcb.nic.in

Solvent and Catalyst Recovery

Table 2: Waste Minimization Strategies for Industrial Scale-up

| Strategy | Description | Benefits for this compound Synthesis |

| Continuous Flow Processing | Conducting the reaction in a continuous stream rather than a large batch. | - Enhanced safety for exothermic bromination reactions- Improved heat and mass transfer leading to higher yields and selectivity- Amenable to automation and process control |

| Bromine Recycling | Recovering bromide from waste streams and converting it back to usable bromine. | - Reduces the consumption of virgin bromine- Lowers raw material costs- Minimizes the environmental impact of bromide disposal |

| Solvent and Catalyst Recovery | Separating and purifying solvents and catalysts from the reaction mixture for reuse. | - Reduces the volume of solvent waste- Lowers the overall cost of the process- Aligns with the principles of a circular economy |

| Use of Microchannel Reactors | A type of continuous flow reactor with small channel dimensions. | - Ideal for highly exothermic or potentially explosive reactions like photocatalytic bromination- Provides excellent control over reaction parameters |

Mechanistic Investigations of Reactions Involving 3 Chloro 4 Trifluoromethyl Benzyl Bromide

Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2 Pathways)

Benzylic halides are a unique class of substrates that can readily undergo nucleophilic substitution through both unimolecular (S(_N)1) and bimolecular (S(_N)2) pathways. quora.comucalgary.ca The preferred mechanism is influenced by the structure of the substrate, the nature of the nucleophile, the solvent, and the reaction conditions. stackexchange.com As a primary benzylic halide, 3-chloro-4-(trifluoromethyl)benzyl bromide would typically be expected to favor the S(_N)2 pathway due to the relatively unhindered nature of the benzylic carbon. ucalgary.ca However, the ability of the benzene (B151609) ring to stabilize a positive charge through resonance means that an S(_N)1 pathway, proceeding via a benzylic carbocation, is also a plausible route, particularly with weak nucleophiles in polar protic solvents. quora.compearson.com

The electrophilicity of the benzylic carbon in this compound is significantly enhanced by the strong inductive electron-withdrawing effects of the chloro and trifluoromethyl substituents. The trifluoromethyl group (-CF(_3)) is one of the most powerful electron-withdrawing groups, while the chloro (-Cl) substituent also withdraws electron density through induction.

This electron withdrawal has opposing effects on the S(_N)1 and S(_N)2 pathways:

For an S(_N)1 reaction , the rate-determining step is the formation of a benzylic carbocation. The electron-withdrawing chloro and trifluoromethyl groups would destabilize the developing positive charge on the benzylic carbon, thereby increasing the activation energy and slowing the rate of an S(_N)1 reaction. stackexchange.com Studies on related systems have shown that electron-withdrawing substituents significantly retard the rate of solvolysis reactions that proceed via carbocation intermediates. rsc.org

For an S(_N)2 reaction , the rate depends on the nucleophile's attack on the electrophilic benzylic carbon. By withdrawing electron density from the aromatic ring and, consequently, from the benzylic carbon, the -Cl and -CF(_3) groups increase the carbon's partial positive charge ((\delta+)). This heightened electrophilicity makes the carbon a more attractive target for nucleophiles, which can lead to an acceleration of the S(_N)2 reaction rate.

Therefore, the substitution pattern on this compound strongly favors an S(_N)2 mechanism over an S(_N)1 mechanism by increasing the electrophilicity of the reaction center while simultaneously destabilizing the carbocation intermediate required for the S(_N)1 pathway.

While specific kinetic data for this compound are not extensively documented, the rate of its nucleophilic substitution reactions can be understood by analyzing the transition states of the S(_N)1 and S(_N)2 pathways.

The S(_N)1 transition state resembles the carbocation intermediate. The strong electron-withdrawing nature of the 3-chloro and 4-trifluoromethyl substituents would greatly increase the energy of this transition state, making it highly unfavorable. Research on the solvolysis of 3-chloro-p-alkylcumyl chlorides has demonstrated a significant retarding effect of the 3-chloro substituent, which was greater than predicted by simple additivity principles, suggesting complex electronic or steric interactions that destabilize the carbocation. rsc.org

The table below illustrates the expected relative rates for the S(_N)2 reaction of benzyl (B1604629) bromide with different substituents, based on established electronic effects.

| Substrate | Substituent Effects | Expected Relative S(_N)2 Rate |

| 4-Methoxybenzyl bromide | Strong electron-donating | Slower |

| Benzyl bromide | None | Reference |

| 4-Nitrobenzyl bromide | Strong electron-withdrawing | Faster |

| This compound | Two strong electron-withdrawing groups | Fastest |

This table is illustrative and based on theoretical electronic effects on the S(_N)2 transition state.

The stereochemical outcome of a nucleophilic substitution reaction is a key indicator of the underlying mechanism.

An S(_N)2 reaction proceeds through a concerted "backside attack," resulting in a complete inversion of configuration at the stereocenter. masterorganicchemistry.com

An S(_N)1 reaction , which involves a planar carbocation intermediate, allows the nucleophile to attack from either face, typically leading to racemization (a mixture of retention and inversion products). masterorganicchemistry.com

The substrate this compound is achiral because the benzylic carbon is bonded to two hydrogen atoms. To discuss stereochemistry, one must consider a hypothetical chiral analogue, such as (R)-1-deuterio-3-chloro-4-(trifluoromethyl)benzyl bromide.

Given the strong electronic bias towards an S(_N)2 pathway, a reaction of this chiral analogue with a nucleophile (e.g., NaN(_3)) would be expected to proceed with complete inversion of stereochemistry, yielding the (S)-azide product. If reaction conditions were altered to favor an S(_N)1 mechanism (e.g., a non-nucleophilic, polar protic solvent like formic acid), the formation of a planar carbocation would lead to a nearly racemic mixture of (R) and (S) products. Studies on similar chiral benzylic systems have shown that the stereochemical outcome is highly dependent on the reaction conditions and the stability of the carbocation intermediate. nii.ac.jp

Radical Reactions and Related Transformations

The benzylic C-Br bond in this compound is susceptible to homolytic cleavage, making it a participant in various radical reactions.

Free Radical Bromination Mechanisms for Precursor Synthesis

The synthesis of this compound typically starts from its precursor, 3-chloro-4-(trifluoromethyl)toluene. The conversion is achieved via a free-radical halogenation reaction. wikipedia.org This reaction proceeds through a radical chain mechanism initiated by the homolytic cleavage of a bromine molecule (Br₂), usually induced by UV light or a radical initiator. wikipedia.orgyoutube.com

The mechanism involves three key stages:

Initiation: UV radiation splits a bromine molecule into two highly reactive bromine radicals (Br•). youtube.comoregonstate.edu

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of the toluene (B28343) derivative. This step is highly selective for the benzylic position because the resulting benzyl radical is stabilized by resonance with the aromatic ring. oregonstate.edu The C-H bond at the benzylic position is significantly weaker than the aromatic C-H bonds, favoring this abstraction. oregonstate.edu The newly formed benzyl radical then reacts with another molecule of Br₂ to form the desired this compound and a new bromine radical, which continues the chain reaction. oregonstate.edu

Termination: The reaction concludes when two radicals combine, for example, two bromine radicals forming Br₂ or a bromine radical and a benzyl radical. wikipedia.org

For more selective benzylic bromination and to avoid side reactions like aromatic bromination, N-Bromosuccinimide (NBS) is often used as the brominating agent in the presence of a radical initiator. researchgate.net

Single Electron Transfer (SET) Processes

Single Electron Transfer (SET) is a fundamental step that can initiate radical reactions involving benzyl halides. In some transformations, a one-electron reduction of the benzyl bromide can lead to the formation of a benzyl radical and a bromide anion. This process is often invoked in metal-catalyzed reactions and photoredox catalysis. researchgate.net

For instance, the reaction of certain triarylmethyl halides with the perfluoro-t-butyl anion has been shown to proceed via an SET mechanism, resulting in the formation of free triarylmethyl radicals. rsc.org More contemporary examples include nickel-catalyzed cross-coupling reactions where the active Ni(0) catalyst can engage in an SET with substrates like chlorodiphenylphosphine (B86185) to generate radical species. acs.org Electron Paramagnetic Resonance (EPR) studies in such systems have provided evidence for the existence of radical pathways. acs.org The feasibility of SET is influenced by the reduction potential of the benzyl halide and the nature of the electron donor. The electron-withdrawing trifluoromethyl group on the aromatic ring of this compound makes it a more favorable acceptor for an electron, potentially facilitating SET-initiated pathways.

Oxidation and Reduction Chemistry of the Benzyl Moiety

The benzyl moiety in this compound and its precursors can undergo various oxidation and reduction reactions. The functional groups on the aromatic ring significantly influence this chemistry.

Reduction reactions are common in the synthesis of precursors. For example, the reduction of a nitro group to an amine is a key step in building more complex molecules. A common method for this transformation is the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. nih.gov This method was successfully used to reduce 3-chloro-4-(4′-chlorophenoxy)nitrobenzene to the corresponding aniline (B41778) in high yield. nih.gov

Oxidation reactions of the benzyl group are also documented. In strongly acidic media like trifluoromethanesulfonic acid, chloromethylbenzenes can react with aromatic nitro compounds in a process that involves a rate-determining hydride transfer from the chloromethylbenzene to the protonated nitro compound. rsc.org This initial oxidation is followed by a complex series of benzylations and further oxidations, ultimately leading to stable triarylmethyl cations. rsc.org

Exploration of Novel Reaction Pathways and Reactivity Patterns

The unique electronic and steric properties of this compound make it a candidate for the exploration of new synthetic methodologies.

One such novel pathway is the homologation of benzyl bromides via a diazo C-C bond insertion. nih.gov This reaction, catalyzed by a Lewis acid such as tin(IV) bromide (SnBr₄), involves the formal insertion of a diazo-derived carbon into the C(sp²)-C(sp³) bond of the benzyl bromide. nih.gov Computational analysis suggests the reaction proceeds through a rate-determining Sₙ1 mechanism to form a C-C bond, followed by a cascade of cationic intermediates involving a phenonium ion. nih.gov This method allows for the programmable introduction of various functional groups, including the important trifluoromethyl group. nih.gov

The field of photoredox catalysis also opens new avenues for the reactivity of benzyl halides. Visible-light-driven reactions can enable transformations under mild conditions that are often not accessible through traditional thermal methods. acs.org For example, photocatalytic strategies have been developed for the deaminative functionalization of amines to generate alkyl radicals, which can then be coupled with various partners. researchgate.net While not directly demonstrated with this compound, these principles suggest potential for novel light-mediated C-C and C-heteroatom bond-forming reactions involving this substrate.

Applications in Complex Molecule Synthesis and Materials Science

Pharmaceutical Intermediates and Drug Scaffold Construction

In medicinal chemistry, the introduction of fluorine and chlorine atoms into drug candidates is a well-established strategy to enhance their pharmacological profiles. mdpi.comnih.gov The trifluoromethyl group can improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets. mdpi.com Similarly, chlorine can modulate a compound's physicochemical properties, often leading to improved potency. researchgate.net 3-Chloro-4-(trifluoromethyl)benzyl bromide provides a direct route to incorporate both of these valuable functional groups.

The Hepatitis C Virus (HCV) NS5B polymerase is an essential enzyme for viral replication and a primary target for antiviral drug discovery. nih.govplos.org The development of inhibitors for this polymerase is a key strategy in combating HCV infection. unimi.it The synthesis of these complex inhibitors often requires specialized building blocks. The structural motifs present in this compound are found in various advanced molecules, making it a suitable precursor for creating novel antiviral agents. The incorporation of the trifluoromethyl group, in particular, is a known strategy for enhancing the efficacy of drug candidates. plos.org

The development of new anticancer agents is a major focus of pharmaceutical research. One promising approach is the identification of compounds that can induce apoptosis (programmed cell death) in cancer cells. mdpi.com Molecules containing trifluoromethyl groups have shown significant potential as anticancer agents. nih.gov For instance, certain thiazolo[4,5-d]pyrimidine (B1250722) derivatives featuring a trifluoromethyl group have demonstrated potent antiproliferative activity. nih.gov this compound serves as a key starting material for synthesizing such complex molecules, enabling the introduction of the trifluoromethylphenyl group, which is often associated with enhanced cytotoxic effects against cancer cell lines.

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals. The functionalization of these ring systems is a common strategy for fine-tuning their biological activity. Benzyl (B1604629) bromides are frequently used as alkylating agents to attach benzyl groups to heterocyclic scaffolds. nih.gov The use of this compound allows for the synthesis of novel heterocyclic derivatives that benefit from the electronic and steric properties of the chloro and trifluoromethyl substituents. These modifications can lead to compounds with improved therapeutic potential.

The process of drug discovery relies on the availability of a diverse range of chemical building blocks to create libraries of potential drug candidates for screening. chiralen.com this compound is a valuable reagent in this context due to the combined presence of the reactive bromide, the chloro group, and the trifluoromethyl group. chiralen.comechemi.com These features allow medicinal chemists to systematically modify lead compounds to optimize their pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group, in particular, is known to enhance metabolic stability and cell membrane permeability, which are critical factors for the success of a drug candidate. mdpi.com

Agrochemical Development and Synthesis of Crop Protection Agents

The principles of molecular design that apply to pharmaceuticals are also relevant to the development of modern agrochemicals. Halogenated aromatic compounds are integral to the synthesis of many effective herbicides and pesticides. For example, the herbicide florpyrauxifen-benzyl contains a chlorinated and fluorinated phenyl ring, highlighting the importance of such structures in crop protection agents. google.com this compound serves as a versatile intermediate for producing new agrochemical candidates, where the specific halogen substitution pattern can lead to enhanced efficacy and selectivity.

Polymer Chemistry and Specialty Materials

In materials science, fluorine-containing polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. Polychlorotrifluoroethylene (PCTFE) is a well-known example of a fluoropolymer with excellent gas barrier properties. acs.org The synthesis of specialty polymers often involves the use of functionalized monomers to impart specific properties to the final material. This compound can be used to synthesize novel monomers or to functionalize existing polymers. The introduction of the 3-chloro-4-(trifluoromethyl)benzyl group can enhance properties such as thermal stability, chemical inertness, and hydrophobicity, making the resulting materials suitable for high-performance applications.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 361393-92-2 |

| Molecular Formula | C₈H₅BrClF₃ |

| Molecular Weight | 273.48 g/mol |

| Synonyms | 4-(bromomethyl)-2-chloro-1-(trifluoromethyl)benzene |

Table 2: Applications Overview

| Field | Specific Application | Rationale for Use |

| Pharmaceuticals | Antiviral (HCV) and Anticancer Agents | Introduction of Cl and CF₃ groups to enhance potency and metabolic stability. |

| Agrochemicals | Synthesis of Herbicides and Pesticides | Halogenated aromatic structure contributes to bioactivity and selectivity. |

| Materials Science | Monomer Synthesis, Polymer Functionalization | Imparts thermal stability, chemical resistance, and hydrophobicity. |

Incorporation into Poly(arylenemethylene)s for Enhanced Thermal Stability

Research has demonstrated that the introduction of fluorine-containing moieties, such as the trifluoromethyl group, into polymer backbones can significantly enhance their thermal stability. Poly(arylenemethylene)s, a class of heat-resistant polymers, have been synthesized using fluorinated benzyl bromides as monomers.

In a study on fluorine-containing poly(arylenemethylene)s, polymers were synthesized via Friedel-Crafts polymerization of benzyl bromide derivatives. The thermal stability of these polymers was evaluated by thermogravimetric analysis (TGA), which measures the weight loss of a material as a function of temperature. The temperature at which 10% weight loss occurs (T10) is a common metric for thermal stability.

The results indicated that poly(arylenemethylene)s containing fluorine moieties exhibited higher thermal stability compared to their non-fluorinated counterparts. For instance, a polymer derived from 2,2-bis(4-methoxyphenyl)hexafluoropropane showed a T10 of 425 °C, which was higher than the non-fluorinated analog derived from 2,2-bis(4-methoxyphenyl)propane (T10 = 397 °C). This enhancement in thermal stability is attributed to the high bond energy of the C-F bond and the electron-withdrawing nature of the trifluoromethyl group, which strengthens the polymer backbone.

Table 1: Thermal Stability of Fluorinated and Non-Fluorinated Poly(arylenemethylene)s

| Polymer Derived From | T10 (°C) |

| 2,2-bis(4-methoxyphenyl)hexafluoropropane and formaldehyde | 425 |

| 2,2-bis(4-methoxyphenyl)propane and formaldehyde | 397 |

| 4-(trifluoromethoxy)benzyl bromide | 298 |

Development of Materials with Unique Properties due to Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a key functional group in materials science due to its unique electronic and steric properties. Its incorporation into organic molecules, such as through the use of this compound, can lead to materials with a range of desirable characteristics.

The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of a material, affecting its reactivity and intermolecular interactions. This can be advantageous in the design of materials for electronic applications. Furthermore, the C-F bond is one of the strongest covalent bonds, which contributes to the high thermal and chemical stability of trifluoromethylated compounds.

The trifluoromethyl group also impacts the physical properties of materials. It is known to increase lipophilicity, which can enhance the solubility of polymers in organic solvents, an important factor for processability. The steric bulk of the -CF3 group can disrupt polymer chain packing, leading to materials with lower crystallinity, improved transparency, and altered mechanical properties.

Table 2: Properties Imparted by the Trifluoromethyl Group in Materials

| Property | Effect of Trifluoromethyl Group |

| Thermal Stability | Increased due to high C-F bond energy. |

| Chemical Resistance | Enhanced due to the inertness of the C-F bond. |

| Solubility | Often increased in organic solvents. |

| Lipophilicity | Increased, affecting intermolecular forces. |

| Electronic Properties | Modified by the strong electron-withdrawing nature. |

| Optical Properties | Can lead to higher transparency by reducing crystallinity. |

Photoactive Polymer Applications

The unique electronic properties of the trifluoromethyl group make it a valuable component in the design of photoactive polymers, which are materials that respond to light. These polymers have applications in various fields, including organic solar cells, photoresists, and optical data storage.

While direct polymerization of this compound into photoactive polymers is not extensively documented, the incorporation of trifluoromethyl groups into polymer donors has been shown to be beneficial for high-performance polymer solar cells. The electron-withdrawing nature of the -CF3 group can lower the HOMO (Highest Occupied Molecular Orbital) energy level of the polymer, which can lead to a higher open-circuit voltage in a solar cell. Additionally, the presence of trifluoromethyl groups can influence the morphology of the polymer blend, which is crucial for efficient charge separation and transport.

Furthermore, benzyl-substituted monomers are utilized in the synthesis of photoactive polymers. For instance, polyesters containing o-nitrobenzyl ester units in their backbone have been developed as photocleavable adhesives. This suggests that this compound could serve as a valuable monomer or building block for creating novel photoactive polymers with tailored properties.

Ligand Synthesis for Catalysis

The development of new ligands is crucial for advancing the field of catalysis. The structure of a ligand can significantly influence the activity, selectivity, and stability of a metal catalyst. Benzyl bromides are common starting materials for the synthesis of various types of ligands, including phosphines and N-heterocyclic carbenes (NHCs).

Phosphine (B1218219) ligands are typically synthesized by the reaction of an organophosphide with an alkyl or aryl halide. In this context, this compound could be reacted with a suitable phosphide, such as lithium diphenylphosphide, to generate a new phosphine ligand. The electronic and steric properties of this ligand would be influenced by the chloro and trifluoromethyl substituents on the benzyl group, potentially leading to unique catalytic activities.

Similarly, N-heterocyclic carbenes (NHCs) are a class of ligands that have found wide application in catalysis. The synthesis of NHC precursors, typically imidazolium or imidazolinium salts, often involves the N-alkylation of an N-heterocycle with an alkyl halide. This compound could be used to introduce the 3-chloro-4-(trifluoromethyl)benzyl group onto the nitrogen atom of an imidazole or similar heterocycle. Subsequent deprotonation would yield the corresponding NHC, which could then be used to form metal complexes for various catalytic applications.

Medicinal Chemistry and Structure Activity Relationship Sar Studies

Design and Synthesis of Derivatives for Biological Evaluation

The design of new biologically active molecules often involves the strategic modification of a core structure. In the context of 3-chloro-4-(trifluoromethyl)benzyl bromide, its derivatives are synthesized to explore and optimize interactions with biological targets, with a focus on treating diseases like cancer. nih.govnih.gov

Systematic Structural Modifications around the Benzyl (B1604629) Bromide Core

The benzyl bromide moiety of this compound is a key functional group for synthetic elaboration. It readily undergoes nucleophilic substitution reactions, allowing for the attachment of various chemical entities. For instance, it can be reacted with amines, phenols, thiols, and other nucleophiles to generate a library of derivatives.

In the development of potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain sensation, a similar scaffold, 2-substituted 4-(trifluoromethyl)benzyl C-region analogs, was systematically modified. nih.gov The 4-(trifluoromethyl)benzyl group was attached to a 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide core. The modifications included the introduction of various alkyl and cycloalkyl ether and thioether linkages at the 2-position of the benzyl ring, demonstrating how the core structure can be systematically altered to probe for optimal biological activity. nih.gov

Another example of systematic modification can be seen in the synthesis of pyrazole (B372694) derivatives, where a 3,5-bis(trifluoromethyl)phenyl group was attached to a pyrazole core. Various substitutions were then made on other parts of the molecule to evaluate the resulting impact on antibacterial activity. mdpi.com These examples highlight a common strategy in medicinal chemistry: using a substituted benzyl halide as a key intermediate to build a diverse set of molecules for biological screening.

Impact of Halogen and Trifluoromethyl Substituent Positions on Biological Activity

The presence and position of halogen and trifluoromethyl groups on a phenyl ring can profoundly influence a molecule's biological activity. rsc.org These groups affect the electronic properties, lipophilicity, and metabolic stability of the compound, which in turn dictates its interaction with biological targets. nih.gov

The trifluoromethyl (-CF3) group is a strong electron-withdrawing group and is known to enhance the biological activity of many compounds by increasing their metabolic stability and membrane permeability. nih.govnih.gov In a study of isoxazole-based anticancer agents, the introduction of a trifluoromethyl group significantly enhanced the anticancer activity against human breast cancer cell lines. rsc.org Similarly, in a series of pyrazole derivatives, those containing trifluoromethyl groups showed good antibacterial activity. mdpi.com

The position of these substituents is also critical. In a study of YC-1 analogs, which are inhibitors of HIF-1 transcriptional activity, fluoro or cyano substitution at the ortho position of the benzyl ring resulted in better inhibitory activity compared to meta or para substitutions. nih.gov For a series of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives, the specific 3-chloro substitution pattern was integral to their activity as dual EGFR/ErbB-2 kinase inhibitors. nih.gov The combination of a chlorine atom at the 3-position and a trifluoromethyl group at the 4-position, as seen in the title compound, creates a unique electronic and steric profile that can be exploited in drug design.

Biological Target Interaction Studies

Understanding how a compound interacts with its biological targets is fundamental to medicinal chemistry. For derivatives of this compound, this involves studying their effects on enzymes, receptors, and cellular pathways.

Enzyme Inhibition Mechanisms

Derivatives of halogenated and trifluoromethylated benzyl compounds have been shown to be effective enzyme inhibitors. For example, a series of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives were designed as dual inhibitors of the epidermal growth factor receptor (EGFR) and ErbB-2 tyrosine kinases, which are important targets in cancer therapy. nih.gov Several of these compounds demonstrated significant inhibitory activity against both enzymes, with IC50 values in the nanomolar range. nih.gov The mechanism of action for such inhibitors often involves binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream signaling proteins.

The following table shows the enzyme inhibition data for selected pyrimidine (B1678525) derivatives with a substitution pattern related to this compound.

| Compound | EGFR IC50 (nM) | ErbB-2 IC50 (nM) |

| 6 | 37 | 29 |

| 9 | 48 | 38 |

| 11 | 61 | 42 |

| 14 | 65 | 79 |

| Data from a study on dual EGFR/ErbB-2 kinase inhibitors. nih.gov |

Receptor Binding Affinity and Selectivity

The interaction of small molecules with cellular receptors is another key area of investigation. Derivatives containing the trifluoromethylbenzyl moiety have been developed as potent antagonists for various receptors. For instance, 2-substituted 4-(trifluoromethyl)benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides were found to be potent antagonists of the TRPV1 receptor. nih.gov The most potent compounds in this series exhibited excellent antagonism with Ki values in the sub-nanomolar range. nih.gov

In another study, glycinamide-based derivatives with a 3,5-bis(trifluoromethyl)benzyl group were identified as potent antagonists of the CCR2 receptor, a chemokine receptor involved in inflammatory responses. nih.gov The lead compound from this series displayed high binding affinity to human monocytes and cells expressing the human CCR2b receptor. nih.gov These studies underscore the potential of trifluoromethylbenzyl derivatives to achieve high affinity and selectivity for specific receptor targets.

Cellular Model Interactions: Proliferation and Apoptosis Pathways

The ultimate goal of many medicinal chemistry programs is to develop compounds that can modulate cellular processes such as proliferation and apoptosis, particularly in the context of cancer. The trifluoromethyl group is often incorporated into molecules to enhance their anticancer activity. nih.govnih.gov

In a study on trifluoromethyl succinimides, these compounds showed activity against various cancer cell lines, including leukemia, non-small cell lung cancer, and renal cancer cell lines. nih.gov Similarly, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their anticancer activity, with one compound, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, being the most active. nih.gov The antiproliferative activity of these compounds is often assessed using assays that measure the reduction in cancer cell viability.

The table below presents the antiproliferative activity of selected trifluoromethylated thiazolo[4,5-d]pyrimidine (B1250722) derivatives against a panel of human cancer cell lines.

| Compound | A375 (Melanoma) IC50 (µM) | C32 (Melanoma) IC50 (µM) | DU145 (Prostate) IC50 (µM) | MCF-7/WT (Breast) IC50 (µM) |

| 3a | 10.15 | 11.23 | 12.34 | 13.45 |

| 3b | 4.89 | 5.12 | 6.78 | 7.91 |

| 3c | 8.92 | 9.87 | 10.56 | 11.89 |

| Data from a study on the anticancer activity of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. nih.gov |

These findings illustrate that the this compound scaffold is a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. The systematic exploration of its derivatives continues to be a promising avenue for the discovery of new drugs.

DNA Intercalation Studies

While classical DNA intercalators are typically planar polyaromatic systems that non-covalently insert themselves between DNA base pairs, the structure of this compound does not lend itself to this type of interaction. youtube.com Instead, its chemical properties suggest a different mechanism of DNA interaction: DNA alkylation. nih.govmedchemexpress.com

Alkylating agents are a class of compounds that react with nucleophilic sites on DNA, forming covalent bonds. nih.govslideshare.netmdpi.com This process can damage the DNA of cancer cells, preventing cell division and leading to cell death, which is why these agents are a cornerstone of chemotherapy. nih.govtandfonline.com The this compound molecule contains a highly reactive benzylic bromide group. Benzylic halides are known to be potent aralkylating agents, readily undergoing nucleophilic substitution reactions where the bromine atom is displaced by a nucleophile. nih.govucalgary.ca

In a biological context, the nucleophilic purine (B94841) and pyrimidine bases of DNA can attack the electrophilic benzylic carbon of the compound. This would result in the covalent attachment of the 3-chloro-4-(trifluoromethyl)benzyl group to the DNA, a process more accurately described as aralkylation. nih.gov This covalent modification can disrupt DNA replication and transcription, ultimately triggering apoptosis. medchemexpress.com The specific sites of alkylation on DNA can vary, but nitrogen atoms on guanine (B1146940) and adenine (B156593) are common targets. nih.gov Therefore, any potential anticancer activity of this compound would likely stem from its ability to act as a DNA alkylating agent rather than an intercalator. nih.govmedchemexpress.com

Comparative Analysis with Structural Analogues

Influence of Different Halogen and Trifluoromethyl Arrangements

The specific placement of the chloro and trifluoromethyl (CF₃) groups on the benzyl ring is critical to the molecule's reactivity and potential biological activity. The 3-chloro and 4-trifluoromethyl substitution pattern creates a distinct electronic environment on the aromatic ring.

Trifluoromethyl (CF₃) Group : The CF₃ group at the para-position (position 4) is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This property can significantly influence the reactivity of the benzyl bromide moiety. Furthermore, the CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its metabolic stability—qualities that are highly desirable in drug candidates.

Chloro (Cl) Group : The chlorine atom at the meta-position (position 3) is also an electron-withdrawing group, though less potent than the CF₃ group. Its presence further decreases the electron density of the aromatic ring.

The combined electron-withdrawing nature of both substituents makes the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. However, some studies on the reactivity of primary benzyl bromides in specific photochemical reactions have suggested that the electronic nature of substituents on the aromatic ring does not always have a significant impact on reactivity. stackexchange.com The arrangement of these halogens also impacts steric factors, which can influence how the molecule fits into the active site of a target protein. In the development of kinase inhibitors, for example, the strategic placement of halogen substituents has been shown to significantly affect binding affinity and selectivity. nih.gov

Impact of Benzyl Bromide vs. Benzyl Chloride Reactivity in Bioactive Molecules

The choice of the halogen in a benzylic halide is a critical consideration in medicinal chemistry, as it directly dictates the compound's reactivity. Benzyl bromides are generally more reactive than their corresponding benzyl chloride analogues. pearson.com This difference is primarily attributed to the fact that the bromide ion is a better leaving group than the chloride ion.

Benzylic halides can undergo nucleophilic substitution through either an Sₙ1 or Sₙ2 mechanism. ucalgary.cakhanacademy.org In an Sₙ1 reaction, the rate-determining step is the formation of a resonance-stabilized benzylic carbocation. stackexchange.com In an Sₙ2 reaction, the rate depends on the susceptibility of the benzylic carbon to backside attack by a nucleophile. In both scenarios, the weaker carbon-bromine bond compared to the carbon-chlorine bond facilitates the departure of the leaving group, making benzyl bromides more reactive. pearson.com A study comparing various benzyl halides found benzyl bromide to be the most reactive compound in terms of both mutagenicity and sister chromatid exchange induction, followed by benzyl chloride.

| Feature | Benzyl Bromide | Benzyl Chloride |

| Leaving Group Ability | Excellent | Good |

| Bond Strength (C-X) | Weaker | Stronger |

| Reactivity in Sₙ1/Sₙ2 | Higher | Lower |

| General Application | Used when high reactivity is needed for synthesis or biological alkylation. | Used when a more stable, less reactive agent is preferred. |

This higher reactivity makes this compound a potent alkylating agent, useful for efficiently creating covalent bonds with biological targets or for synthesizing complex molecules where a less reactive halide might not suffice.

Pharmacophore Modeling and Lead Optimization

This compound represents a valuable building block or fragment in drug discovery, particularly in pharmacophore modeling and lead optimization. youtube.comtbzmed.ac.ir A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

A prominent example of its application can be seen in the development of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target for non-opioid pain therapeutics. nih.govtandfonline.com Pharmacophore models for TRPV1 antagonists generally consist of three key regions tandfonline.comtandfonline.comnih.gov:

A-region : A polar head, often a substituted phenyl ring.

B-region : A linker, frequently containing hydrogen bond donors/acceptors like an amide or urea (B33335) group.

C-region : A hydrophobic tail, typically another substituted aromatic ring.

Structure-activity relationship (SAR) studies on TRPV1 antagonists have specifically investigated analogues with a 4-(trifluoromethyl)benzyl C-region. nih.gov In one such study, a series of 2-substituted 4-(trifluoromethyl)benzyl C-region analogues were synthesized and evaluated, demonstrating that modifications in this region significantly impact potency. nih.gov The 3-chloro-4-(trifluoromethyl)benzyl moiety could be incorporated as part of the hydrophobic "C-region" of a potential TRPV1 antagonist. The chloro and trifluoromethyl groups would modulate the lipophilicity and electronic properties of this region, influencing its interaction with a hydrophobic pocket in the receptor.

During lead optimization, medicinal chemists systematically modify a lead compound to improve its potency, selectivity, and pharmacokinetic properties. mdpi.com Using a fragment like this compound, chemists can rapidly synthesize a library of analogues by reacting it with various amines, thiols, or alcohols to explore the SAR of the C-region of a pharmacophore. nih.gov This iterative process of design, synthesis, and testing, guided by computational tools like molecular docking, is central to modern drug discovery and can lead to the identification of potent and selective clinical candidates. nih.govnih.gov

Computational Chemistry and Advanced Spectroscopic Characterization

Computational Studies

Computational chemistry provides profound insights into the intrinsic properties of 3-Chloro-4-(trifluoromethyl)benzyl bromide at a molecular level. Through various theoretical models, it is possible to predict its reactivity, electronic structure, and potential interactions with biological macromolecules, guiding further experimental research.

Molecular Docking Simulations for Ligand-Protein Interactions

While specific molecular docking studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of this technique are highly relevant for understanding its potential biological activity. Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is frequently used to predict the interaction between a small molecule ligand and a protein receptor. nih.govresearchgate.net

Given the structure of this compound, it possesses key features for potential ligand-protein interactions. The benzyl (B1604629) bromide moiety is a potent electrophile, capable of forming covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in a protein's active site. Docking simulations could identify potential protein targets and elucidate the binding mode. The simulation would model how the molecule fits into a receptor's binding pocket, considering steric and electronic factors. acs.org The chloro and trifluoromethyl groups create a distinct electronic and steric profile on the aromatic ring, which would influence non-covalent interactions like van der Waals forces, hydrophobic interactions, and halogen bonding, thereby affecting the specificity and affinity of binding. Such in silico studies are invaluable for screening potential enzyme inhibitors or receptor modulators, providing a rational basis for designing new therapeutic agents. bjmu.edu.cn

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. nih.govresearchgate.net For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide a detailed understanding of its geometry and reactivity. researchgate.netprensipjournals.com

These calculations can determine key electronic properties by optimizing the molecular geometry to its lowest energy state. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons, highlighting the most probable sites for electrophilic and nucleophilic attack. For this compound, the LUMO is expected to be localized around the benzylic carbon-bromine bond, consistent with its susceptibility to nucleophilic substitution.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. The MEP would clearly show the strong electron-withdrawing effects of the chlorine and trifluoromethyl substituents, which decrease the electron density on the aromatic ring and enhance the electrophilicity of the benzylic carbon.

Table 6.1: Parameters Obtainable from DFT Calculations

| Parameter | Significance for this compound |

|---|---|

| Optimized Molecular Geometry | Provides precise bond lengths and angles for the ground state structure. |

| HOMO-LUMO Energies | Determines the energy gap, indicating chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying sites prone to nucleophilic or electrophilic attack. |

| Atomic Charges | Quantifies the partial charge on each atom, reflecting the inductive effects of substituents. |

| Vibrational Frequencies | Predicts the infrared and Raman spectra, aiding in experimental characterization. |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions, including transition states and reaction energy profiles. researchgate.net For this compound, these calculations can clarify its reactivity in nucleophilic substitution reactions, which are characteristic of benzyl halides. ucalgary.castackexchange.com

The primary reaction pathway for this compound is nucleophilic substitution at the benzylic carbon. Computational studies can model the reaction coordinate for both Sₙ1 and Sₙ2 mechanisms. nih.gov By calculating the activation energies for both pathways, it is possible to predict which mechanism is favored under specific conditions. The strong electron-withdrawing trifluoromethyl and chloro groups play a significant role in stabilizing the transition states of these reactions. For an Sₙ1-type mechanism, these groups would destabilize the formation of a benzyl carbocation intermediate through inductive effects. Conversely, in an Sₙ2 mechanism, these groups can stabilize the electron-rich transition state, potentially accelerating the reaction rate compared to unsubstituted benzyl bromide.

Quantum chemical models can also predict the regioselectivity and stereochemistry of reactions, providing a deeper understanding that complements experimental observations. nih.gov

Advanced Spectroscopic Analysis

Advanced spectroscopic techniques are essential for the unambiguous structural confirmation and characterization of this compound. High-resolution NMR and mass spectrometry provide definitive evidence of its molecular structure and composition.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments, including two-dimensional techniques, would provide a complete structural assignment. ugm.ac.id

¹H NMR: The proton NMR spectrum is expected to show two distinct regions. A singlet, integrating to two protons, would appear in the benzylic region (typically around 4.5 ppm), corresponding to the -CH₂Br group. The aromatic region would display signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would exhibit complex splitting patterns (e.g., a doublet, a doublet of doublets) between 7.4 and 7.8 ppm.

¹³C NMR: The carbon NMR spectrum would confirm the presence of eight distinct carbon atoms. The benzylic carbon (-CH₂Br) would appear around 30-35 ppm. The carbon of the trifluoromethyl group would be observed as a quartet due to coupling with the three fluorine atoms. The six aromatic carbons would have chemical shifts in the typical 120-140 ppm range, with their exact positions influenced by the chloro and trifluoromethyl substituents.

¹⁹F NMR: The fluorine NMR spectrum would provide a clear and simple confirmation of the trifluoromethyl group, showing a single sharp peak.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign each proton and carbon signal and confirm the connectivity of the entire molecule.

Table 6.2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity / Coupling | Assignment |

|---|---|---|---|

| ¹H | ~4.5 | Singlet (s) | -CH₂Br |

| ¹H | 7.4 - 7.8 | Multiplets (m) | 3 Aromatic Protons |

| ¹³C | ~32 | Singlet (s) | -CH₂Br |

| ¹³C | ~123 | Quartet (q, ¹JCF) | -CF₃ |

| ¹³C | 125 - 140 | Singlets (s) | 6 Aromatic Carbons |

| ¹⁹F | ~ -63 | Singlet (s) | -CF₃ |

Mass Spectrometry (HR-EIMS, HR-FABMS, Exact Mass Analysis) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule by providing an extremely accurate mass measurement. rsc.org For this compound, with a molecular formula of C₈H₅BrClF₃, HRMS would verify its exact mass, distinguishing it from any other compound with the same nominal mass.

The mass spectrum would also exhibit a highly characteristic isotopic pattern due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes. ucalgary.calibretexts.orgcsbsju.edu This results in a cluster of peaks for the molecular ion (M⁺) and its isotopologues (M+2, M+4, etc.) with a predictable intensity ratio, providing definitive evidence for the presence of one bromine and one chlorine atom. researchgate.netshamra-academia.com

Electron Ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns. miamioh.edunih.gov A common and prominent fragmentation pathway for benzyl bromides is the loss of the bromine atom (Br•) to form a relatively stable benzyl cation. core.ac.ukresearchgate.netresearchgate.net

Table 6.3: High-Resolution Mass Spectrometry Data

| Parameter | Value / Description |

|---|---|

| Molecular Formula | C₈H₅BrClF₃ |

| Calculated Exact Mass (for C₈H₅⁷⁹Br³⁵ClF₃) | 271.9215 u |

| Isotopic Pattern | Characteristic M, M+2, M+4 pattern due to Br and Cl isotopes. |

| Major Fragmentation Ion | [M-Br]⁺ (m/z = 193) corresponding to the C₈H₅ClF₃⁺ cation. |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Density Functional Theory (DFT) calculations, a common computational method, can be employed to model the infrared spectrum of this compound. nih.govprensipjournals.com By using a suitable level of theory and basis set, such as B3LYP/6-311++G(d,p), it is possible to calculate the vibrational modes and their corresponding frequencies with a reasonable degree of accuracy. nih.govprensipjournals.com For related molecules, such as various substituted benzyl alcohols and cresols, DFT calculations have been shown to be effective in correlating theoretical frequencies with experimental observations. rsc.org

The predicted FT-IR spectrum of this compound would exhibit a series of absorption bands characteristic of its constituent functional groups. The key predicted vibrational frequencies are detailed in the table below.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Theoretical) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Methylene) | Asymmetric & Symmetric Stretching | 2960 - 2850 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-F (Trifluoromethyl) | Asymmetric & Symmetric Stretching | 1350 - 1100 |

| C-Cl | Stretching | 800 - 600 |

| C-Br | Stretching | 600 - 500 |

| CH₂ | Bending (Scissoring) | 1470 - 1440 |

| C-H (Aromatic) | Out-of-plane Bending | 900 - 675 |

Note: The data in this table is based on theoretical predictions for this compound, informed by computational studies on structurally similar compounds.

The aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching from the methylene (B1212753) (-CH₂Br) group would appear at slightly lower wavenumbers. The characteristic C=C stretching vibrations of the benzene ring are predicted to be in the 1600-1450 cm⁻¹ range. One of the most prominent features in the spectrum would be the strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl (-CF₃) group, typically found in the 1350-1100 cm⁻¹ region. The presence of the halogen substituents, chlorine and bromine, would give rise to absorptions at lower frequencies, with C-Cl and C-Br stretching vibrations expected in the 800-600 cm⁻¹ and 600-500 cm⁻¹ regions, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption of this energy promotes electrons from a lower energy molecular orbital to a higher energy one. In the case of this compound, the primary chromophore is the substituted benzene ring.

The electronic spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic system. researchgate.netresearchgate.net The presence of substituents on the benzene ring, namely the chloro, trifluoromethyl, and bromomethyl groups, will influence the energy of these transitions and thus the wavelength of maximum absorption (λmax). Electron-withdrawing groups, such as the trifluoromethyl group, can affect the electronic structure of the benzene ring, leading to shifts in the absorption bands. researchgate.netresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. nih.gov By performing TD-DFT calculations, it is possible to estimate the wavelengths of maximum absorption and the corresponding oscillator strengths, which relate to the intensity of the absorption.

For this compound, the predicted electronic transitions are summarized in the table below.

| Transition Type | Predicted λmax (nm) (Theoretical) | Solvent (Theoretical) |

| π → π | ~210 | Hexane |

| π → π | ~270 | Hexane |

Note: The data in this table is based on theoretical predictions for this compound, informed by TD-DFT computational studies on analogous aromatic compounds.

The primary absorption band, corresponding to a high-energy π → π* transition, is predicted to occur in the far-UV region, around 210 nm. A secondary, lower-energy π → π* absorption band, often referred to as the benzenoid band, is expected at a longer wavelength, approximately 270 nm. The exact positions and intensities of these bands can be influenced by the solvent used for the measurement due to solvatochromic effects.

Future Perspectives and Emerging Research Avenues

Development of Stereoselective Synthetic Routes

The creation of chiral molecules is paramount in drug discovery and materials science. While 3-Chloro-4-(trifluoromethyl)benzyl bromide itself is achiral, its derivatives often possess stereogenic centers, particularly when the benzylic position is functionalized. Future research will likely focus on developing novel stereoselective methods to synthesize chiral compounds from this precursor.

Current research into asymmetric synthesis involving similar structures provides a roadmap. For instance, asymmetric cross-coupling reactions catalyzed by chiral vanadyl methoxide (B1231860) complexes have been successful in the 1,2-oxytrifluoromethylation of styrenes, achieving high enantiomeric excesses (ee). nih.govsemanticscholar.orgnih.gov These methods could be adapted to react with nucleophiles at the benzylic position of this compound under the influence of a chiral catalyst. Another promising avenue is the use of N-benzyl cinchoninium-derived phase-transfer catalysts (PTCs), which have shown efficacy in the asymmetric alkylation of malonic esters with various benzyl (B1604629) bromides, including those with trifluoromethyl substituents. usm.eduresearchgate.net The development of bespoke PTCs designed to accommodate the specific steric and electronic profile of the 3-chloro-4-(trifluoromethyl)benzyl moiety could enable highly enantioselective C-C, C-N, and C-O bond formations.

Table 1: Potential Stereoselective Reactions for this compound Derivatives

| Reaction Type | Catalyst Class | Potential Substrate | Expected Outcome | Enantiomeric Excess (ee) Goal |

|---|---|---|---|---|

| Asymmetric Alkylation | Chiral Phase-Transfer Catalysts (e.g., Cinchona Alkaloid-derived) | Glycine imines, β-keto esters | Chiral α-amino acids, Quaternary carbonyl compounds | >90% |

| Asymmetric Allylic Alkylation | Chiral Ligand-Metal Complexes (e.g., Pd-Trost ligand) | Allylic nucleophiles | Chiral allylated benzyl derivatives | >95% |

| Enantioselective Cross-Coupling | Chiral Vanadyl or Nickel Complexes | Prochiral enolates | Chiral ketones and esters | >85% |

| NHC-Catalyzed Cycloaddition | Chiral N-Heterocyclic Carbenes (NHCs) | α,β-Unsaturated ketones | Chiral dihydropyranones | >99% sci-hub.se |

Exploration of New Catalytic Transformations

The reactivity of the benzyl bromide functional group makes this compound an excellent substrate for a wide array of catalytic cross-coupling reactions. While foundational methods like Suzuki and Sonogashira couplings are applicable, future research is expected to explore more advanced and novel catalytic systems to expand its synthetic utility.